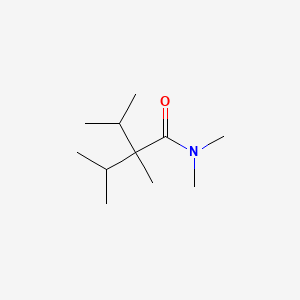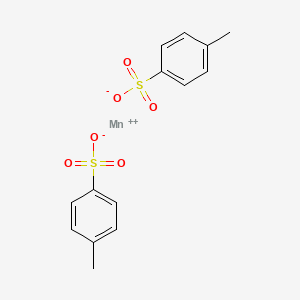
Manganese di(toluene-4-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese di(toluene-4-sulphonate) is an organometallic compound with the chemical formula C14H14MnO6S2. It is a manganese salt of toluene-4-sulphonic acid, characterized by its unique structure and properties. This compound is of significant interest in various fields of chemistry and industry due to its catalytic and reactive properties .
準備方法
Synthetic Routes and Reaction Conditions: Manganese di(toluene-4-sulphonate) can be synthesized through the reaction of manganese salts with toluene-4-sulphonic acid under controlled conditions. One common method involves the use of manganese nitrate and toluene-4-sulphonic acid in an aqueous medium, followed by crystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of manganese di(toluene-4-sulphonate) often involves large-scale reactions using manganese oxide supported on various substrates. The process typically includes steps such as impregnation, drying, and calcination to achieve high purity and yield .
化学反応の分析
Types of Reactions: Manganese di(toluene-4-sulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the manganese center, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Manganese di(toluene-4-sulphonate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese dioxide, while reduction can produce manganese metal or lower oxidation state manganese compounds .
科学的研究の応用
Manganese di(toluene-4-sulphonate) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
作用機序
The mechanism of action of manganese di(toluene-4-sulphonate) involves its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity, where it can activate substrates and promote chemical transformations. The molecular targets and pathways involved include interactions with organic molecules and coordination with ligands, leading to the formation of reactive intermediates .
類似化合物との比較
- Manganese(II) sulfate
- Manganese(III) acetate
- Manganese dioxide
- Manganese(II) chloride
Comparison: Manganese di(toluene-4-sulphonate) is unique due to its organometallic nature and the presence of the toluene-4-sulphonate ligand. This distinguishes it from other manganese compounds, which may not have the same catalytic properties or reactivity. For instance, manganese dioxide is primarily used as an oxidizing agent, while manganese di(toluene-4-sulphonate) can act as both an oxidizing and reducing agent under different conditions .
特性
CAS番号 |
47265-07-6 |
|---|---|
分子式 |
C14H14MnO6S2 |
分子量 |
397.3 g/mol |
IUPAC名 |
manganese(2+);4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.Mn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
InChIキー |
KHFMMDORGDKXDS-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


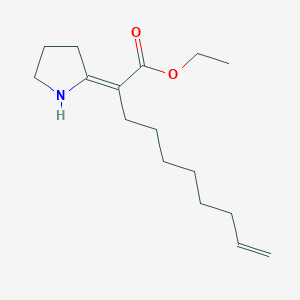
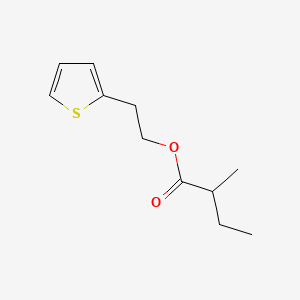
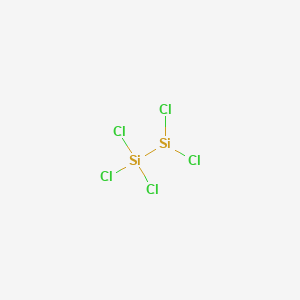


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
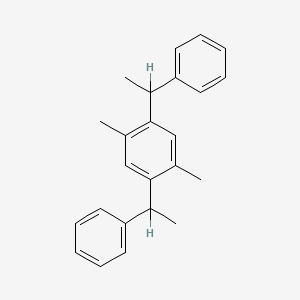
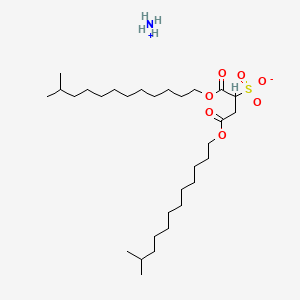
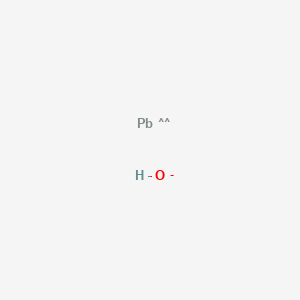


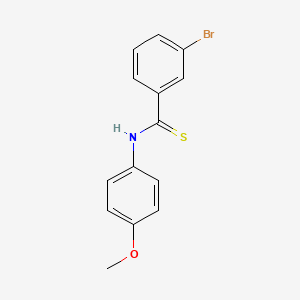
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
